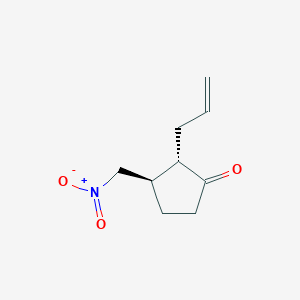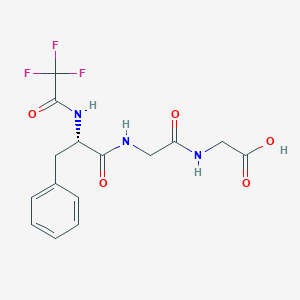
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine is a trifluoroacetylated peptide derivative. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the peptide chain. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-phenylalanylglycylglycine typically involves the trifluoroacetylation of the peptide. One common method is the reaction of the peptide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the stepwise addition of amino acids to build the peptide chain, followed by trifluoroacetylation using trifluoroacetic anhydride .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.
Reduction: Reduction of the trifluoroacetyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-peptide interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Trifluoroacetyl)-L-phenylalanylglycylglycine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the binding affinity of the peptide to its target by increasing the electron density on the peptide backbone. This can lead to stronger interactions with enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Trifluoroacetyl)-L-phenylalanine: A simpler derivative with similar electron-withdrawing properties.
N-(Trifluoroacetyl)-glycylglycine: Another peptide derivative with a trifluoroacetyl group.
Uniqueness
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine is unique due to its specific peptide sequence and the presence of the trifluoroacetyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
53184-62-6 |
|---|---|
Formule moléculaire |
C15H16F3N3O5 |
Poids moléculaire |
375.30 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16F3N3O5/c16-15(17,18)14(26)21-10(6-9-4-2-1-3-5-9)13(25)20-7-11(22)19-8-12(23)24/h1-5,10H,6-8H2,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t10-/m0/s1 |
Clé InChI |
MZSPGRWWVOUOID-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)

![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
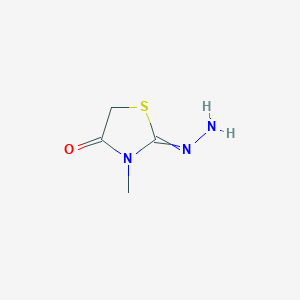
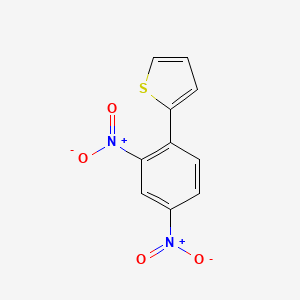

mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
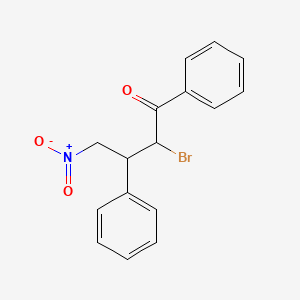
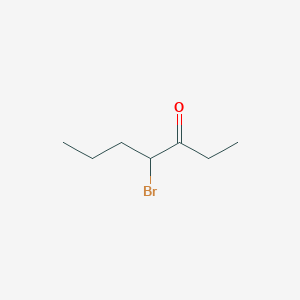
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)

